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molecular formula C11H12O5 B8710943 2-(4-Methoxybenzyl)Malonic Acid

2-(4-Methoxybenzyl)Malonic Acid

Cat. No. B8710943
M. Wt: 224.21 g/mol
InChI Key: ZBBWIKBLGUCZOQ-UHFFFAOYSA-N
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Patent
US09290476B2

Procedure details

The title compound was prepared by substituting 5-(4-chlorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (Intermediate 3: step a) with 5-(4-methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (Intermediate 7: step a) then following the procedure described for the preparation of 2-(4-chlorobenzyl)malonic acid (Intermediate 3: step b).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Intermediate 7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
ClC1C=CC(CC2C(=O)OC(C)(C)OC2=O)=CC=1.BrC1C=C2C(=CC=1)N=C(Cl)C(CC1C=CC(Cl)=CC=1)=C2Cl.[CH3:40][O:41][C:42]1[CH:58]=[CH:57][C:45]([CH2:46][CH:47]2[C:52](=[O:53])[O:51]C(C)(C)[O:49][C:48]2=[O:56])=[CH:44][CH:43]=1>>[CH3:40][O:41][C:42]1[CH:43]=[CH:44][C:45]([CH2:46][CH:47]([C:48]([OH:56])=[O:49])[C:52]([OH:53])=[O:51])=[CH:57][CH:58]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(CC2C(OC(OC2=O)(C)C)=O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C(=C(C(=NC2=CC1)Cl)CC1=CC=C(C=C1)Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(CC2C(OC(OC2=O)(C)C)=O)C=C1
Step Four
Name
Intermediate 7
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C(=C(C(=NC2=CC1)Cl)CC1=CC=C(C=C1)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C(=C(C(=NC2=CC1)Cl)CC1=CC=C(C=C1)Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(CC(C(=O)O)C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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